![molecular formula C28H26N4O2S B2587379 2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034508-62-6](/img/structure/B2587379.png)

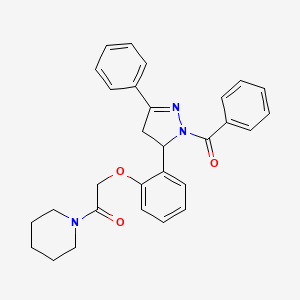

2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

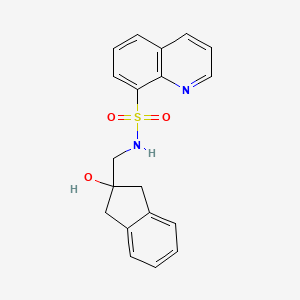

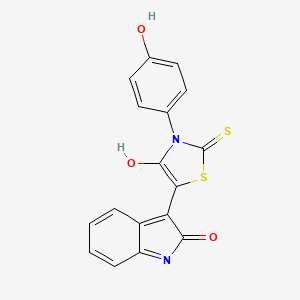

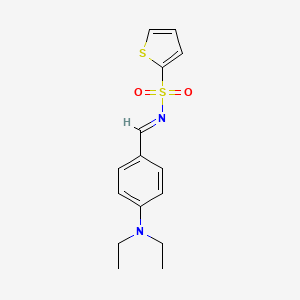

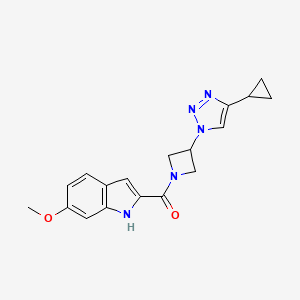

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds, including a piperazine ring, a phenyl ring, and a thiazole ring. These structural motifs are often found in biologically active compounds, suggesting that this compound may have interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the piperazine ring is known to participate in various reactions, including alkylation and acylation . The thiazole ring is also reactive and can undergo reactions such as halogenation and nitration .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound basic, and the aromatic rings could contribute to its lipophilicity .Scientific Research Applications

Halocyclization and Luminescent Properties

The compound has been utilized in halocyclization reactions, producing hydrohalides and derivatives with potential in various applications. Specifically, cyclization using iodine, bromine, or sulfuryl chloride leads to the formation of hydrohalides, which were further converted into methylthiazol derivatives, showing the compound's versatility in chemical reactions (Zborovskii et al., 2011). Additionally, its derivatives exhibit interesting luminescent properties and photo-induced electron transfer, suggesting potential applications in optical and electronic devices. The fluorescence quantum yields of these compounds vary with pH, indicating their use as pH probes. Moreover, the compounds show fluorescence quenching through the photoinduced electron transfer (PET) process, highlighting their potential in fluorescence microscopy and other related applications (Gan et al., 2003).

Fluorometric Detection and Environmental Sensing

This compound has been synthesized for the rapid and facile fluorometric detection of formaldehyde. Compared to other reagents, it offers a significant advantage in terms of time efficiency, making it a promising candidate for quick and effective formaldehyde detection. This application is vital in various industries and environmental monitoring due to the widespread use and toxicity of formaldehyde (Dong et al., 2016).

Electroluminescent and Chemosensory Applications

The compound and its derivatives have been explored for their electroluminescent properties, indicating potential applications in organic light-emitting devices (OLEDs). Studies have focused on synthesizing and characterizing compounds for potential use in electroluminescent layers, showing promise for future advancements in display technology. Furthermore, derivatives of this compound have been synthesized as chemosensors for fluoride ion detection, demonstrating the versatility and wide range of applications of this compound and its derivatives in both electronics and environmental monitoring (Dobrikov et al., 2011; Zhang et al., 2020).

Safety and Hazards

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be an interesting subject for future research. Studies could explore its synthesis, characterize its physical and chemical properties, investigate its mechanism of action, and assess its safety and potential therapeutic applications .

Mechanism of Action

Thiazoles

, such as the 2-phenylthiazol-4-yl group in your compound, are found in many potent biologically active compounds . They have been reported to have diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of a thiazolidinone ring has been observed to lead to greater anti-inflammatory and analgesic activity .

Piperazines

, like the piperazin-1-yl group in your compound, are a common structural motif found in pharmaceuticals, partly due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Properties

IUPAC Name |

2-[2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O2S/c33-27-23-10-4-8-20-9-5-11-24(25(20)23)28(34)32(27)17-16-30-12-14-31(15-13-30)18-22-19-35-26(29-22)21-6-2-1-3-7-21/h1-11,19H,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSOUPMTWRMMPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=CSC(=N5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/no-structure.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)

![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride](/img/structure/B2587307.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2587311.png)

![N-(4-fluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2587314.png)

![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2587319.png)